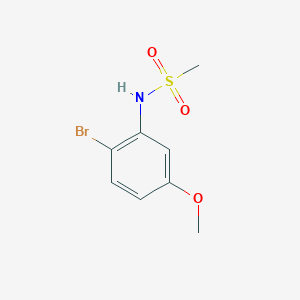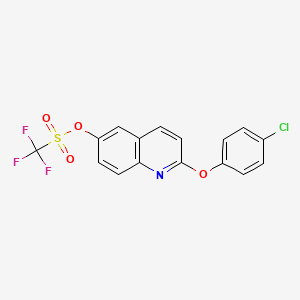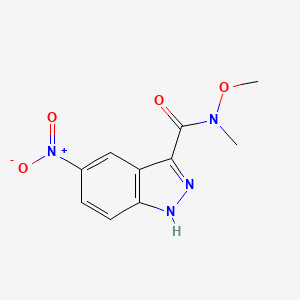
N-(2-bromo-5-methoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-5-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-bromo-5-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-bromo-5-methoxyaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-5-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Coupling Reactions: Products are typically biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-5-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of N-(2-bromo-5-methoxyphenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds and other interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Bromo-2-methoxyphenyl)methanesulfonamide
- N-(2-bromo-4-methoxyphenyl)methanesulfonamide
- N-(2-bromo-3-methoxyphenyl)methanesulfonamide
Uniqueness
N-(2-bromo-5-methoxyphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C8H10BrNO3S |
|---|---|
Molekulargewicht |
280.14 g/mol |
IUPAC-Name |
N-(2-bromo-5-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-13-6-3-4-7(9)8(5-6)10-14(2,11)12/h3-5,10H,1-2H3 |
InChI-Schlüssel |
NPHAGKOYKGLZBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)




![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)
![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)




![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
